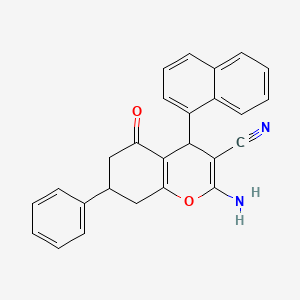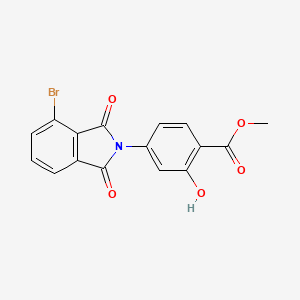![molecular formula C16H18BrN3O B4963095 4-bromo-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4963095.png)
4-bromo-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It is a potent and specific ligand for the D3 receptor, with little or no affinity for other dopamine receptor subtypes. BRL-15572 has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
4-bromo-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol acts as a selective antagonist of the dopamine D3 receptor, blocking the binding of dopamine to this receptor subtype. The D3 receptor is primarily localized in the mesolimbic and mesocortical dopamine pathways, which are involved in reward, motivation, and cognitive function. By blocking D3 receptor activation, this compound may modulate these pathways and improve symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease dopamine release in the nucleus accumbens, a key brain region involved in reward and addiction. It has also been shown to decrease drug-seeking behavior in animal models of addiction. In addition, this compound has been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-bromo-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol is its high affinity and selectivity for the dopamine D3 receptor, which allows for precise modulation of this receptor subtype. However, its specificity may also be a limitation, as it may not be effective for disorders that involve other dopamine receptor subtypes. In addition, the synthesis of this compound is complex and may be challenging for some labs.
Direcciones Futuras
There are many potential future directions for research on 4-bromo-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol. One area of interest is its potential therapeutic applications in drug addiction. This compound has been shown to decrease drug-seeking behavior in animal models, and further research could explore its potential as a treatment for addiction in humans. Another area of interest is its potential as a cognitive enhancer. This compound has been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease, and further research could explore its potential as a treatment for cognitive deficits in these disorders. Finally, further research could explore the potential of this compound as a tool for studying the role of the dopamine D3 receptor in various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of 4-bromo-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol involves a series of chemical reactions starting from 4-bromo-2-nitrophenol. The nitro group is reduced to an amino group, which is then protected with a tert-butoxycarbonyl (Boc) group. The Boc-protected amine is then reacted with 2-(4-piperidinyl)pyridine to form the piperazine ring. Finally, the Boc group is removed to yield this compound.
Aplicaciones Científicas De Investigación
4-bromo-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, drug addiction, and Parkinson's disease. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is implicated in these disorders.
Propiedades
IUPAC Name |
4-bromo-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c17-14-4-5-15(21)13(11-14)12-19-7-9-20(10-8-19)16-3-1-2-6-18-16/h1-6,11,21H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTXGDVAXOEVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)Br)O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B4963012.png)
![N'-[(2-bromo-4-methylphenoxy)acetyl]-2-phenoxypropanohydrazide](/img/structure/B4963031.png)

![ethyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B4963038.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitro-2-pyridinamine](/img/structure/B4963042.png)
![8-[2-(2-nitrophenoxy)ethoxy]quinoline](/img/structure/B4963054.png)
![butyl [2,2,2-trifluoro-1-[(4-fluorophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4963069.png)
![4-(3-methylphenyl)-10-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4963077.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4963078.png)

![4-[allyl(methylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4963089.png)
![3-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B4963096.png)
![3,3'-(1,4-piperazinediyl)bis[1-(4-fluorophenyl)-2,5-pyrrolidinedione]](/img/structure/B4963102.png)
